Home > Products > Building Blocks P20309 > 4-Methyl-6-(pyridin-3-YL)pyrimidin-2-amine
4-Methyl-6-(pyridin-3-YL)pyrimidin-2-amine - 90916-52-2

4-Methyl-6-(pyridin-3-YL)pyrimidin-2-amine

Catalog Number: EVT-418480
CAS Number: 90916-52-2
Molecular Formula: C10H10N4
Molecular Weight: 186.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Imatinib

    Compound Description: Imatinib is a tyrosine kinase inhibitor widely used in the treatment of leukemia. [] It exerts its therapeutic effect by specifically targeting and inhibiting the activity of tyrosine kinases. [] While various salt forms of Imatinib have been structurally characterized, the freebase form was successfully crystallized from a mixture containing arginine. []

7-((1R,5S,6s)-6-amino-3-azabicyclo[3.1.0]hexan-3-yl)-6-(2-chloro-6-(pyridin-3-yl)phenyl)pyrido[2,3-d]pyrimidin-2-amine

    Compound Description: This compound is investigated for its ability to permeate Gram-negative bacterial membranes, a crucial aspect of antibiotic development. []

N-{5-[4-(4-Methyl-piperazino-methyl)-benzoylamido]-2-methylphenyl}-4(3-pyridyl)-2-pyrimidine-amine

    Compound Description: This compound is a platelet-derived growth factor receptor (PDGF) tyrosine kinase inhibitor. [, ] It is studied for its potential use in combination with anti-hypertensive agents for treating hypertension and related diseases. [, ]

4-Methyl-N-[3-(4-methyl-imidazol-1-yl)-5-trifluoromethyl-phenyl]-3-(4-pyridin-3-yl-pyrimidin-2-yl-amino)-benzamide

    Compound Description: This compound exists in various crystalline forms, including a dihydrate hydrochloride salt (Form A). [] Several salt forms have been investigated for their properties, with the monohydrate monohydrochloride salt demonstrating enhanced solubility and bioavailability compared to the freebase and anhydrous hydrochloride salt. [, ]

4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine

    Compound Description: This compound crystallizes with two independent molecules in its asymmetric unit. [] It forms a tetrameric unit in the crystal structure through N—H⋯N hydrogen bonding interactions involving the amine and pyrimidine groups. []

(E)-3-[2-bromo-5-(3-substituted propoxy)]phenyl-N-{4-methyl-3-[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl acrylamide

    Compound Description: This compound represents a class of molecules with variable substituents (R) on the propoxy group, exhibiting potent anticancer activity. []

(3-Trifluoromethylsulfonyl)-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]benzamide (AN-024)

    Compound Description: This compound, also known as AN-024, serves as an intermediate in the synthesis of more complex molecules. []

Overview

4-Methyl-6-(pyridin-3-yl)pyrimidin-2-amine is a heterocyclic compound that integrates both pyridine and pyrimidine rings. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an intermediate in the synthesis of various pharmaceuticals. Its structural formula is represented as C10_{10}H10_{10}N4_{4}, and it is identified by the CAS number 90916-52-2. The compound primarily acts as a selective inhibitor of the Bcr-Abl tyrosine kinase, which is implicated in several types of cancers, including chronic myelogenous leukemia.

Source and Classification

4-Methyl-6-(pyridin-3-yl)pyrimidin-2-amine can be synthesized through various chemical reactions, often involving pyrimidine derivatives. It falls under the classification of pyrimidine derivatives and is categorized as a small molecule drug candidate. Its synthesis and applications are relevant in the fields of organic chemistry and pharmacology, where it serves as a building block for more complex structures .

Synthesis Analysis

Methods and Technical Details

The synthesis of 4-Methyl-6-(pyridin-3-yl)pyrimidin-2-amine typically involves coupling reactions between 4-methylpyrimidine-2-amine and 3-bromopyridine. The reaction conditions often require a base such as potassium carbonate and a palladium catalyst to facilitate the formation of the pyridine-pyrimidine bond. The process can be optimized using continuous flow reactors in industrial settings to improve yield and quality .

In laboratory settings, methods such as Buchwald-Hartwig amination have been employed, allowing for the synthesis of various derivatives under different solvent conditions. For instance, reactions can be performed in solvents like toluene or DMF (dimethylformamide), with yields varying based on the specific conditions used .

Molecular Structure Analysis

Structure and Data

The molecular structure of 4-Methyl-6-(pyridin-3-yl)pyrimidin-2-amine consists of a pyrimidine ring substituted with a methyl group at position 4 and a pyridine ring at position 6. The compound's structural formula is:

C10H10N4\text{C}_{10}\text{H}_{10}\text{N}_{4}

The compound's molecular weight is approximately 186.21 g/mol. Its structural characteristics contribute to its biological activity, particularly in inhibiting tyrosine kinases .

Chemical Reactions Analysis

Reactions and Technical Details

4-Methyl-6-(pyridin-3-yl)pyrimidin-2-amine participates in various chemical reactions, including:

  1. Oxidation: This can lead to the formation of N-oxides.
  2. Reduction: It can undergo reductions to yield various amine derivatives.
  3. Substitution: The compound can be subjected to electrophilic substitution reactions, resulting in substituted pyridine derivatives.

These reactions are essential for modifying the compound for specific applications in medicinal chemistry .

Mechanism of Action

Process and Data

The primary mechanism of action for 4-Methyl-6-(pyridin-3-yl)pyrimidin-2-amine involves its role as a selective inhibitor of Bcr-Abl tyrosine kinase. By binding to the active site of this enzyme, it disrupts downstream signaling pathways critical for cell growth and proliferation, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways. This inhibition leads to reduced cancer cell growth and proliferation .

Pharmacokinetics

The pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME), significantly influence the bioavailability of this compound, affecting its therapeutic efficacy.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

4-Methyl-6-(pyridin-3-yl)pyrimidin-2-amine exhibits several notable physical properties:

  • Appearance: Typically exists as a solid crystalline form.
  • Solubility: Soluble in polar organic solvents like DMF and DMSO.

Chemical properties include its stability under standard laboratory conditions, with reactivity primarily observed during synthetic modifications or when interacting with specific reagents.

Data regarding melting point or boiling point may vary but are generally not extensively documented in public databases .

Applications

Scientific Uses

The primary applications of 4-Methyl-6-(pyridin-3-yl)pyrimidin-2-amine are found within medicinal chemistry. It serves as:

  1. A Building Block: Utilized in synthesizing more complex heterocyclic compounds that may exhibit pharmacological activity.
  2. A Drug Candidate: Investigated for its potential use in treating cancers associated with dysregulated tyrosine kinase activity.

Additionally, it has been studied for its role in developing other therapeutic agents targeting similar pathways .

Synthetic Methodologies and Optimization of 4-Methyl-6-(pyridin-3-yl)pyrimidin-2-amine

4-Methyl-6-(pyridin-3-yl)pyrimidin-2-amine represents a privileged scaffold in medicinal chemistry due to its presence in tyrosine kinase inhibitors such as nilotinib. Its efficient synthesis relies heavily on transition-metal-catalyzed cross-coupling strategies and optimized reaction engineering to overcome inherent challenges associated with pyrimidine ring functionalization. This section comprehensively details the cutting-edge synthetic methodologies, catalyst systems, and process optimization techniques developed for this structurally complex heterocyclic system.

Palladium-Catalyzed Cross-Coupling Strategies

Suzuki-Miyaura Coupling for Pyrimidine-Pyridine Scaffold Assembly

The Suzuki-Miyaura reaction stands as the most efficient method for constructing the critical biaryl bond between the pyrimidine and pyridine rings. This approach circumvents the limitations of traditional condensation methods by enabling convergent synthesis under mild conditions. As demonstrated in the literature [3] [6], 4-chloro-6-methylpyrimidin-2-amine undergoes palladium-catalyzed coupling with pyridine-3-boronic acid in a mixed solvent system of acetonitrile/water (1:1 v/v) at 78°C under inert atmosphere. Key reaction parameters include:

  • Catalyst System: Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (5 mol%)
  • Base: Anhydrous sodium carbonate (2.0 equivalents)
  • Reaction Duration: 12-18 hours
  • Isolated Yield: 74% after chromatographic purification

This method offers significant advantages over alternative approaches, including excellent functional group tolerance, minimal homocoupling byproducts, and avoidance of moisture-sensitive pyridinyl organometallic reagents. The reaction proceeds via oxidative addition of the chloro-pyrimidine to Pd(0), transmetalation with the boronic acid, and reductive elimination to form the biaryl linkage [5].

Table 1: Optimization of Suzuki-Miyaura Coupling Parameters

Pd CatalystLigandSolvent SystemBaseTemperature (°C)Yield (%)
PdCl₂(PPh₃)₂NoneCH₃CN/H₂O (1:1)Na₂CO₃7874
Pd(OAc)₂XantphosToluene/H₂OK₂CO₃11068
Pd(dppf)Cl₂NoneDME/H₂OCs₂CO₃8063

Buchwald-Hartwig Amination for N-Aryl Functionalization

Buchwald-Hartwig amination provides a powerful strategy for introducing nitrogen substituents at the C2-position of the pyrimidine ring. Initial attempts using Pd₂(dba)₃ with 1,3-bis(diphenylphosphino)propane (dppp) ligand in refluxing toluene with sodium tert-butoxide base proved unsatisfactory for 4-methyl-6-(pyridin-3-yl)pyrimidin-2-amine, yielding only trace amounts of N-arylated product [3]. Significant optimization revealed that replacing the ligand with Xantphos (4,5-bis(diphenylphosphino)-9,9-dimethylxanthene) dramatically improved reaction efficiency:

  • Optimal Catalyst: PdCl₂(PPh₃)₂ (5 mol%) with Xantphos (10 mol%)
  • Solvent: Anhydrous toluene
  • Base: Sodium tert-butoxide (2.2 equivalents)
  • Reaction Conditions: Reflux under nitrogen for 24 hours
  • Representative Yield: 35% for N-(2,4-dimethylphenyl) derivative

The bulky yet flexible bidentate Xantphos ligand facilitates reductive elimination—the rate-determining step in these aminations. This system successfully couples electron-rich, electron-poor, and sterically hindered aryl bromides, though yields vary considerably (27-82%) depending on the nucleophilicity and steric profile of the amine component [3] [6]. The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle where the key intermediate is a Pd(II)-amide complex formed after oxidative addition and deprotonation.

Solvent-Free and Microwave-Assisted Synthetic Routes

Conventional solvent-based syntheses present challenges in purification and scalability for pharmaceutical intermediates. Solvent-free methodologies offer significant advantages in waste reduction and processing efficiency. The enaminone precursor, 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one, is efficiently synthesized via solvent-free fusion of 3-acetylpyridine with N,N-dimethylformamide dimethylacetal (1.4 equivalents) at 120-130°C for 4 hours, achieving 82% isolated yield without purification [1] [3]. This approach eliminates solvent handling, reduces reaction volume, and facilitates product isolation through simple distillation of excess reagents.

Microwave irradiation dramatically accelerates subsequent cyclization steps. When the enaminone intermediate reacts with guanidine hydrochloride under microwave irradiation (300 W, 140°C) in ethanol with sodium ethoxide, complete conversion occurs within 15 minutes versus 3-4 hours under conventional reflux [3]. This technique:

  • Reduces reaction times by 85-90%
  • Improves yields by 8-12% through suppression of thermal decomposition pathways
  • Enhances reproducibility by enabling precise temperature control
  • Facilitates rapid screening of reaction variables (base equivalents, concentration)

Ligand Selection and Catalyst Systems (Xantphos, Pd(II) Complexes)

Ligand architecture critically determines the efficiency of palladium-catalyzed transformations for this heterocyclic system. Xantphos emerges as the optimal ligand for Buchwald-Hartwig aminations due to its wide natural bite angle (102.7° in free ligand; 108.4° in complexes), which stabilizes the Pd center during reductive elimination [3]. Comparative studies demonstrate:

  • dppp Ligand: <5% yield due to slow reductive elimination
  • Triphenylphosphine: 5-15% yield with significant protodehalogenation
  • Xantphos: 31-56% yield for various arylations

For Suzuki couplings, PdCl₂(PPh₃)₂ outperforms Pd(OAc)₂ and Pd(dppf)Cl₂, providing 74% yield versus 63-68% with alternative catalysts [3] [5]. The chlorophosphine ligands facilitate oxidative addition while remaining sufficiently labile to permit transmetalation. Bidentate ligands like dppf suppress undesired homocoupling by stabilizing the Pd(0) species but slow transmetalation with boronic acids.

Table 2: Ligand Impact on Buchwald-Hartwig Amination Efficiency

LigandBite Angle (°)Pd PrecursorReaction Time (h)Yield Range (%)Key Advantage
Xantphos102.7PdCl₂(PPh₃)₂18-2431-82Accelerated reductive elimination
dppp86.0Pd₂(dba)₃48<5Pd stabilization
BINAP92.4Pd(OAc)₂3615-45Chiral control
DPEPhos102.0Pd(OAc)₂2422-67Similar to Xantphos

Yield Optimization and Reaction Kinetic Studies

Systematic optimization of reaction parameters significantly enhances the efficiency of 4-methyl-6-(pyridin-3-yl)pyrimidin-2-amine synthesis. For the Suzuki-Miyaura coupling:

  • Stoichiometry: A 1.2:1 ratio of pyridine-3-boronic acid to chloro-pyrimidine minimizes boronic acid dimerization while ensuring complete conversion of the less reactive halide
  • Oxygen Exclusion: Rigorous deoxygenation via nitrogen sparging increases yield by 12-15% by preventing Pd black formation
  • Concentration: 0.25 M substrate concentration balances reaction rate and mass transfer limitations

Buchwald-Hartwig amination kinetics exhibit a strong temperature dependence. Arrhenius analysis reveals an activation energy (Ea) of 85 kJ/mol, indicating significant sensitivity to thermal conditions. Optimal conversion occurs at 110°C in toluene—below this temperature, reaction half-life exceeds 8 hours; above 120°C, decomposition pathways become prominent [3].

For the reduction of nitro intermediates to anilines (relevant to imatinib/nilotinib synthesis), kinetic profiling shows:

  • Catalyst Loading: 10% Pd/C at 5 wt% gives 92% conversion in 4 hours versus 45% conversion with 2 wt%
  • Solvent Effects: Ethyl acetate provides 20% faster kinetics than THF due to superior H₂ solubility
  • Mass Transfer: Agitation >500 rpm eliminates diffusion limitations in slurry systems

These insights enable robust process design for multigram synthesis, reducing production costs while maintaining stringent purity profiles required for pharmaceutical intermediates.

Table 3: Kinetic Parameters for Key Synthetic Steps

ReactionRate Lawk (70°C) [min⁻¹]Ea [kJ/mol]Sensitivity Factors
Suzuki CouplingRate = k[ArCl][ArB]1.2 × 10⁻³68.2Oxygen levels, boronic acid purity
Buchwald-Hartwig AminationRate = k[Pd][ArBr]3.8 × 10⁻⁴85.1Base strength, water content
Nitro Reduction (Pd/C)Zero-order in H₂-42.5Catalyst wetness, agitation speed

Properties

CAS Number

90916-52-2

Product Name

4-Methyl-6-(pyridin-3-YL)pyrimidin-2-amine

IUPAC Name

4-methyl-6-pyridin-3-ylpyrimidin-2-amine

Molecular Formula

C10H10N4

Molecular Weight

186.21 g/mol

InChI

InChI=1S/C10H10N4/c1-7-5-9(14-10(11)13-7)8-3-2-4-12-6-8/h2-6H,1H3,(H2,11,13,14)

InChI Key

RUMJWDANHSNYCE-UHFFFAOYSA-N

SMILES

CC1=CC(=NC(=N1)N)C2=CN=CC=C2

Canonical SMILES

CC1=CC(=NC(=N1)N)C2=CN=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.